Tetracos-19-en-1-ol
Description
Tetracos-19-en-1-ol is a long-chain unsaturated fatty alcohol with the molecular formula C₂₄H₄₈O. Its structure consists of a 24-carbon chain with a hydroxyl group (-OH) at the terminal position (C1) and a double bond at the 19th carbon (C19). This compound belongs to the family of monounsaturated alcohols, which are characterized by their amphiphilic nature, making them valuable in applications such as surfactants, emulsifiers, and cosmetic formulations .
Properties
CAS No. |
62803-23-0 |
|---|---|
Molecular Formula |
C24H48O |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
tetracos-19-en-1-ol |
InChI |
InChI=1S/C24H48O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h5-6,25H,2-4,7-24H2,1H3 |
InChI Key |
QYLHGWAGCPEIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetracos-19-en-1-ol typically involves the reduction of the corresponding aldehyde or ester. One common method is the reduction of Tetracos-19-enal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of Tetracos-19-enoic acid or its derivatives. This process is typically conducted under high pressure and temperature conditions using a metal catalyst such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions
Tetracos-19-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Major Products Formed
Oxidation: Tetracos-19-enal or Tetracos-19-enoic acid.
Reduction: Tetracosanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetracos-19-en-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other long-chain alcohols and fatty acids.
Biology: It is studied for its role in cell membrane structure and function.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in lipid metabolism and its anti-inflammatory properties.
Industry: It is used in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of Tetracos-19-en-1-ol involves its interaction with cell membranes and enzymes involved in lipid metabolism. It can modulate the fluidity of cell membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a ligand for certain receptors involved in lipid signaling pathways .
Comparison with Similar Compounds
Key Observations:
Chain Length and Saturation: this compound and 1-Tetracosanol share similar chain lengths, but the presence of the C19 double bond in the former reduces molecular weight slightly (352.6 vs. 354.7 g/mol) and lowers the melting point (~50–60°C vs. 75–77°C) due to disrupted packing efficiency . Shorter-chain alcohols like Dodecan-1-ol exhibit significantly lower melting points and higher water solubility due to reduced hydrophobic interactions .
Functional Groups: The ether-containing analog (3,6,9,12-Tetraoxatricos-22-en-1-ol) demonstrates enhanced solubility in polar solvents due to its oxygen-rich structure, whereas this compound’s hydrophobicity limits its solubility to nonpolar media .
Key Observations:
- This compound likely requires precautions similar to 1-Tetracosanol (e.g., protective gloves and clothing) due to its structural similarity, though its unsaturated bond may increase reactivity and necessitate additional stability controls .
- Dodecan-1-ol, despite its shorter chain, poses higher acute hazards (e.g., skin irritation), emphasizing the role of chain length and functional groups in toxicity profiles .
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